N~1~-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE
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Overview
Description
N~1~-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyclohexyl group, a dihydroindenyl moiety, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Dihydroindenyl Moiety: The dihydroindenyl group can be synthesized through a Diels-Alder reaction between an appropriate diene and dienophile.
Attachment of the Benzamide Core: The benzamide core is introduced through an amidation reaction, where an amine reacts with a benzoyl chloride derivative.
Cyclohexyl Group Introduction: The cyclohexyl group is attached via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of N1-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted benzamides or cyclohexyl derivatives.
Scientific Research Applications
N~1~-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
N~1~-CYCLOHEXYL-3-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]BENZAMIDE can be compared with other benzamide derivatives, such as:
N-Phenylbenzamide: Lacks the cyclohexyl and dihydroindenyl groups, resulting in different chemical properties and biological activities.
N-Cyclohexylbenzamide: Similar in structure but lacks the dihydroindenyl moiety, leading to variations in reactivity and applications.
N-(2,3-Dihydro-1H-inden-5-yloxy)benzamide: Contains the dihydroindenyl group but lacks the cyclohexyl group, affecting its overall properties.
Properties
IUPAC Name |
N-cyclohexyl-3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c25-23(24-21-10-2-1-3-11-21)20-9-4-6-17(14-20)16-26-22-13-12-18-7-5-8-19(18)15-22/h4,6,9,12-15,21H,1-3,5,7-8,10-11,16H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWSHUZOYSNAQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)COC3=CC4=C(CCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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